4-methyl-N-quinolin-2-ylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-quinolin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-12-6-9-14(10-7-12)21(19,20)18-16-11-8-13-4-2-3-5-15(13)17-16/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJJGEIKODBFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322402 | |
| Record name | 4-methyl-N-quinolin-2-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25770-52-9 | |
| Record name | 4-methyl-N-quinolin-2-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Methyl N Quinolin 2 Ylbenzenesulfonamide
General Synthetic Strategies for Sulfonamide Formation
The formation of the sulfonamide bond (–SO₂–N–) is a cornerstone of medicinal and organic chemistry. This functional group is present in a wide array of therapeutic agents, making its synthesis a subject of continuous research and development.
Amine-Sulfonyl Chloride Coupling Reactions
The most traditional and widely employed method for constructing a sulfonamide linkage is the reaction between a primary or secondary amine and a sulfonyl chloride. thieme-connect.comcbijournal.com This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The choice of base and solvent can be critical to the reaction's success, influencing reaction rates and yields. For instance, Youn et al. reported achieving quantitative yields for the reaction between p-toluidine and tosylchloride using pyridine as the base at temperatures ranging from 0-25 °C. cbijournal.com
This method is highly versatile, allowing for the coupling of a vast array of amines and sulfonyl chlorides to produce structurally diverse sulfonamides.
Table 1: Common Bases in Amine-Sulfonyl Chloride Coupling
| Base | Role | Typical Reaction Conditions |
|---|---|---|
| Pyridine | Catalyst and acid scavenger | 0-25 °C |
| Triethylamine (Et₃N) | Acid scavenger | Room temperature |
Contemporary Developments in Sulfonamide Synthesis Pathways
While the amine-sulfonyl chloride coupling remains prevalent, modern organic synthesis has driven the development of alternative and often more efficient or "greener" pathways to sulfonamides. thieme-connect.com These contemporary methods aim to overcome the limitations of traditional approaches, such as the need to pre-synthesize often harsh or unstable sulfonyl chlorides. rsc.org
Key modern developments include:
One-Pot Syntheses: Innovative one-pot procedures have been developed that merge traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. nih.govacs.org One such strategy leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids into sulfonyl chlorides in situ, which then react with an amine in the same reaction vessel. nih.govacs.org This avoids the isolation of the sulfonyl chloride intermediate.
Use of Sulfur Dioxide Surrogates: Gaseous sulfur dioxide (SO₂) is a key reagent but can be difficult to handle. Solid, bench-stable surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) have been developed. rsc.org These reagents can be used in palladium-catalyzed reactions to convert aryl halides into sulfonamides in a single step. rsc.orgorganic-chemistry.org
Oxidative Coupling: Methods that forge the S-N bond through the oxidative coupling of thiols and amines have gained attention. rsc.org These reactions offer a direct route from readily available starting materials, bypassing the need for sulfonyl chlorides altogether. rsc.org
C-N Cross-Coupling: The formation of N-(hetero)aryl sulfonamides can be challenging due to the reduced nucleophilicity of sulfonamides compared to alkylamines. Advances in C-N cross-coupling techniques have provided effective solutions to this synthetic hurdle. thieme-connect.com
Specific Synthetic Routes to 4-methyl-N-quinolin-2-ylbenzenesulfonamide
The synthesis of the title compound, this compound, is a direct application of the principles of sulfonamide formation, specifically tailored to the quinoline (B57606) scaffold.
Preparation from 2-Aminoquinoline and p-Toluenesulfonyl Chloride Precursors
The most direct and conventional route to synthesize this compound involves the condensation reaction between 2-aminoquinoline and p-toluenesulfonyl chloride (also known as tosyl chloride).
This reaction follows the general mechanism of amine-sulfonyl chloride coupling. The exocyclic amino group of 2-aminoquinoline acts as the nucleophile, attacking the electrophilic sulfur center of p-toluenesulfonyl chloride. The reaction is typically conducted in a suitable solvent, such as dichloromethane (CH₂Cl₂), in the presence of a base to neutralize the HCl formed. nih.gov An aqueous solution of a base like sodium carbonate can be used to maintain the pH, facilitating the reaction. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, a standard workup procedure involving liquid-liquid extraction is used to isolate the crude product, which can then be purified by recrystallization. nih.gov
Synthesis of Diverse Quinoline-Sulfonamide Hybrid Scaffolds
The combination of the quinoline ring system and the sulfonamide functional group into single molecular entities, known as hybrids, is a significant area of research. These hybrid scaffolds are synthesized to explore novel chemical space.
Condensation Reactions for Formation of Quinoline-Sulfonamide Linkages
The creation of diverse quinoline-sulfonamide hybrids predominantly relies on condensation reactions, mirroring the fundamental amine-sulfonyl chloride coupling strategy. nih.gov By varying the substitution patterns on both the quinoline amine precursor and the aromatic sulfonyl chloride, a wide library of hybrid compounds can be generated.
For example, a multi-step synthesis can be employed where a substituted aniline (B41778) is first used to construct a quinoline scaffold, which is then functionalized to produce a quinoline sulfonyl chloride. nih.gov This intermediate can then be reacted with various amines to yield a range of quinoline sulfonamides. nih.gov Conversely, as in the synthesis of the title compound, a readily available aminoquinoline can be coupled with various substituted benzenesulfonyl chlorides. nih.gov
Recent research has also demonstrated novel approaches, such as the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides, providing an alternative pathway to 2-sulfonylquinolines under mild, transition-metal-free conditions. nih.gov These methods expand the toolkit available to chemists for creating diverse quinoline-sulfonamide structures.
Table 2: Examples of Precursors for Quinoline-Sulfonamide Hybrid Synthesis
| Quinoline Precursor | Sulfonyl Chloride Precursor | Resulting Hybrid Type |
|---|---|---|
| 2-Aminoquinoline | p-Toluenesulfonyl chloride | N-(Quinolin-2-yl)benzenesulfonamide |
| 6-Aminoquinoline | Benzenesulfonyl chloride | N-(Quinolin-6-yl)benzenesulfonamide |
| 2-Amino-4-methylquinoline | 4-Nitrobenzenesulfonyl chloride | N-(4-Methylquinolin-2-yl)-4-nitrobenzenesulfonamide |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-aminoquinoline |
| p-toluenesulfonyl chloride (tosyl chloride) |
| Pyridine |
| Triethylamine |
| Hydrochloric acid |
| p-toluidine |
| Sulfur dioxide |
| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) |
| Dichloromethane |
| Sodium carbonate |
| Quinoline N-oxide |
| Aniline |
| 2-sulfonylquinoline |
| 6-Aminoquinoline |
| Benzenesulfonyl chloride |
| 2-Amino-4-methylquinoline |
| 4-Nitrobenzenesulfonyl chloride |
| Quinoline-8-sulfonyl chloride |
| Piperidine |
| N-(Quinolin-2-yl)benzenesulfonamide |
| N-(Quinolin-6-yl)benzenesulfonamide |
| N-(4-Methylquinolin-2-yl)-4-nitrobenzenesulfonamide |
Multi-step Synthetic Approaches for Complex Quinoline-Benzenesulfonamide Derivatives
The synthesis of complex quinoline-benzenesulfonamide derivatives often necessitates multi-step reaction sequences. These approaches allow for the gradual construction of the target molecules with precise control over their stereochemistry and functional group placement.
A common strategy involves the initial synthesis of a functionalized quinoline core, followed by the coupling with a substituted benzenesulfonyl chloride. For instance, novel quinoline-based benzenesulfonamides have been developed as potential carbonic anhydrase inhibitors. The synthesis of these compounds is based on the 4-anilinoquinoline scaffold, where the primary sulfonamide functionality is introduced at various positions of the anilino moiety. nih.gov One multi-step approach begins with the preparation of 6-substituted 4-hydroxyquinolines, which are then converted to the corresponding 4-chloroquinoline derivatives. These intermediates are subsequently reacted with appropriately substituted aminobenzenesulfonamides to yield the final complex quinoline-benzenesulfonamide derivatives. nih.gov
Another versatile multi-step synthesis involves the initial acylation of an aminoquinoline with a substituted benzenesulfonyl chloride, followed by complexation with metal ions. nih.gov This two-step process has been efficiently utilized to create a series of hybrid quinoline-benzenesulfonamide metal complexes. nih.gov The initial N-acylation of 8-aminoquinoline with various 4-substituted-benzenesulfonyl chlorides provides the quinoline-benzenesulfonamide ligands. These ligands are then subjected to complexation with different metal acetates or chlorides to afford the final metal complexes. nih.govcell.com
A five-step molecular assembly has also been reported for the synthesis of new quinoline-sulfonamide derivatives, which includes Suzuki and acid-amine cross-coupling reactions, as well as N-alkylation.
The following table summarizes a selection of multi-step synthetic approaches for complex quinoline-benzenesulfonamide derivatives:
| Starting Materials | Key Intermediates | Final Products | Reference |
| Substituted anilines, Meldrum's acid | 6-Substituted-4-hydroxyquinolines, 4-Chloroquinoline derivatives | Quinoline-based benzenesulfonamides | nih.gov |
| 8-Aminoquinoline, 4-Substituted-benzenesulfonyl chlorides | Quinoline – 4-R-benzenesulfonamide ligands | Hybrid quinoline-benzenesulfonamide metal complexes | nih.gov |
| 2-Amino-5-nitroaminobenzophenone, Pentan-2,4-dione/Ethyl 3-oxobutanoate | 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethan-1-one, Ethyl 2-methyl-6-nitro-4-phenylquinoline-3-carboxylate | Quinoline-sulfonamide derived fluorophores |
Derivatization from 4-methyl-N-(2-oxoquinolin-1(2H)-yl)benzenesulfonamide Intermediates
Chemical Modifications and Derivatization Strategies for this compound Analogues
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues with tailored properties. Derivatization strategies typically focus on the functionalization of the quinoline moiety, modifications and substitutions on the benzenesulfonamide (B165840) moiety, and complexation with metal ions.
Functionalization of the Quinoline Moiety
The quinoline ring is a versatile scaffold that can be functionalized at various positions to modulate the biological and physicochemical properties of the parent compound. nih.gov Both electrophilic and nucleophilic substitution reactions can be employed to introduce a wide array of functional groups onto the quinoline nucleus. nih.gov
Recent advancements in synthetic chemistry have highlighted C-H bond functionalization as a powerful tool for the direct and selective modification of the quinoline ring. rsc.org This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives. For instance, the deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides provides an efficient method for the synthesis of 2-sulfonylquinolines. nih.gov
Classical synthetic methods, such as the Conrad-Limpach cyclocondensation, have also been utilized to introduce substituents onto the quinoline ring in the synthesis of quinoline-based compounds. nih.gov Furthermore, the functionalization of the quinoline ring has been shown to be a transformative strategy in modern synthetic chemistry due to the medicinal potential of quinoline-based scaffolds. rsc.orgresearchgate.net
The following table provides examples of functionalization strategies for the quinoline moiety:
| Reaction Type | Reagents and Conditions | Position of Functionalization | Reference |
| Deoxygenative C2-H Sulfonylation | Quinoline N-oxides, Sulfonyl chlorides, CS2/Et2NH | C2-position | nih.gov |
| Conrad-Limpach Cyclocondensation | Substituted anilines, β-ketoesters | Various positions depending on starting materials | nih.gov |
| C-H Bond Functionalization | Various catalysts and directing groups | C2 and C8 positions | rsc.orgresearchgate.net |
Modifications and Substitutions on the Benzenesulfonamide Moiety
The benzenesulfonamide moiety of this compound is another key site for chemical modification. Altering the substituents on the benzene (B151609) ring can significantly impact the compound's electronic properties and its interactions with biological targets.
A common approach involves the use of substituted benzenesulfonyl chlorides in the initial synthesis. For example, in the synthesis of hybrid quinoline-benzenesulfonamide metal complexes, 4-chloro-, 4-nitro-, and 4-methoxy-benzenesulfonyl chlorides have been utilized to introduce different functional groups at the 4-position of the benzenesulfonamide moiety. nih.govcell.com
The position of the sulfamoyl functionality on the benzene ring also plays a crucial role in the activity of these compounds. Studies on quinoline-based carbonic anhydrase inhibitors have shown that grafting the sulfamoyl group at the para-position is generally more advantageous for inhibitory activity than ortho- or meta-substitution. nih.gov Furthermore, the introduction of a methyl group at the C4 position of the benzenesulfonamide moiety has been found to slightly decrease the inhibitory activities toward certain carbonic anhydrase isoforms. nih.gov
The following table summarizes modifications on the benzenesulfonamide moiety:
| Modification | Reagents and Conditions | Effect on Properties | Reference |
| Substitution at the 4-position | 4-Chloro-, 4-nitro-, 4-methoxy-benzenesulfonyl chlorides | Varied electronic properties and biological activities | nih.govcell.com |
| Positional Isomerism of Sulfamoyl Group | Ortho-, meta-, or para-aminobenzenesulfonamides | Para-substitution often leads to higher inhibitory activity | nih.gov |
| C4-Methyl Substitution | Appending a methyl group at the C4 position | Slightly decreased inhibitory activity for some targets | nih.gov |
Complexation with Metal Ions as a Derivatization Approach
A significant derivatization strategy for quinoline-benzenesulfonamide compounds involves their complexation with various metal ions. nih.gov The resulting metal complexes often exhibit enhanced biological activities compared to the parent ligands. nih.govcell.com This approach leverages the coordinating properties of the nitrogen atoms of the quinoline ring and the sulfonamide group.
The synthesis of these metal complexes is typically achieved in a two-step process: the initial synthesis of the quinoline-benzenesulfonamide ligand followed by its reaction with a metal salt. nih.govcell.com A variety of divalent metal ions have been successfully incorporated, including Cu²⁺, Co²⁺, Cd²⁺, Zn²⁺, Ni²⁺, and Pd²⁺. nih.gov The coordination of the metal ion to the ligand can lead to the formation of complexes with different geometries, such as tetrahedral, distorted square-based bi-pyramidal, and triangular bipyramidal structures. nih.gov
Studies on the complexation of a related compound, 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, with Zinc (II) and Copper (II) ions have also been reported, demonstrating the versatility of this derivatization approach. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net
The following table provides examples of metal complexes of quinoline-benzenesulfonamide derivatives:
| Ligand | Metal Ion | Resulting Complex Geometry | Reference |
| Quinoline – 4-methoxy-benzenesulfonamide | Zn²⁺ | Tetra-coordinated | nih.gov |
| Quinoline – 4-methoxy-benzenesulfonamide | Ni²⁺ | Distorted square-based bi-pyramid | nih.gov |
| Quinoline – 4-nitro-benzenesulfonamide | Cd²⁺ | Triangular bipyramid | nih.gov |
| 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide | Zn²⁺, Cu²⁺ | Not specified in abstract | sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of 4 Methyl N Quinolin 2 Ylbenzenesulfonamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular framework of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each proton and carbon atom in 4-methyl-N-quinolin-2-ylbenzenesulfonamide can be determined.
The ¹H-NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the p-toluenesulfonyl (tosyl) group and the quinoline (B57606) moiety.
The methyl group (CH₃) of the tosyl moiety typically appears as a sharp singlet in the upfield region of the spectrum, generally around δ 2.3-2.4 ppm. The four aromatic protons on the p-substituted benzene (B151609) ring of the tosyl group often present as a characteristic AA'BB' system, which can resolve into two distinct doublets, each integrating to two protons. The protons ortho to the sulfonyl group are deshielded and appear further downfield compared to the protons meta to the group.
The protons of the quinoline ring system exhibit more complex splitting patterns and resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants are dependent on the electronic effects of the sulfonamide substituent and the inherent asymmetry of the quinoline core. The proton of the sulfonamide (SO₂NH) group is also observable and its chemical shift can be influenced by solvent and concentration.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Tosyl-CH₃ | ~ 2.31 | Singlet (s) | Characteristic signal for the tosyl methyl group. rsc.org |
| Aromatic H (Tosyl) | ~ 7.13 - 7.88 | Doublet (d) / Multiplet (m) | Protons on the p-substituted benzene ring, often appearing as two doublets. rsc.org |
| Aromatic H (Quinoline) | ~ 7.25 - 7.88 | Multiplet (m) | Complex signals due to multiple protons in different environments on the quinoline ring. rsc.org |
| NH (Sulfonamide) | Variable | Broad Singlet (br s) | Chemical shift and appearance can vary with solvent, temperature, and concentration. |
The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The methyl carbon of the tosyl group is consistently observed in the upfield region of the spectrum, typically around δ 21.5 ppm. rsc.org The aromatic carbons of both the tosyl and quinoline rings resonate in the downfield region, generally from δ 110 to 150 ppm. The quaternary carbons, such as those attached to the sulfonyl group or at the fusion of the quinoline rings, are typically weaker in intensity compared to the protonated carbons. The specific chemical shifts help to confirm the connectivity of the molecular skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Tosyl-CH₃ | ~ 21.5 | Aliphatic carbon signal. rsc.org |
| Aromatic CH (Tosyl & Quinoline) | ~ 121 - 130 | Signals for protonated aromatic carbons. rsc.org |
| Aromatic C (Quaternary) | ~ 131 - 144 | Signals for non-protonated aromatic carbons, including C-S and C-N. rsc.org |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is utilized to identify the principal functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.
The most prominent bands are associated with the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as two strong absorptions in the ranges of 1330-1350 cm⁻¹ and 1160-1170 cm⁻¹, respectively. scielo.br The N-H stretching vibration of the sulfonamide linkage is observed as a band in the region of 3200-3300 cm⁻¹. scielo.brnih.gov Other notable absorptions include aromatic C-H stretching vibrations (above 3000 cm⁻¹) and C=C/C=N stretching vibrations from the aromatic rings (typically in the 1500-1600 cm⁻¹ region).
| Functional Group | Vibrational Mode | Expected Frequency (ν, cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Sulfonamide) | Stretching | ~ 3200 - 3300 | Medium |
| C-H (Aromatic) | Stretching | ~ 3000 - 3100 | Medium-Weak |
| C=C, C=N (Aromatic) | Stretching | ~ 1500 - 1600 | Medium-Strong |
| S=O (Sulfonamide) | Asymmetric Stretching | ~ 1330 - 1350 | Strong |
| S=O (Sulfonamide) | Symmetric Stretching | ~ 1160 - 1170 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of the parent ion, thereby confirming the molecular formula of this compound as C₁₆H₁₄N₂O₂S. mzcloud.org By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be verified with a high degree of confidence. The predicted monoisotopic mass is approximately 298.0776 Da. uni.lu
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing sulfonamides, as it typically generates intact protonated molecules, [M+H]⁺, with minimal fragmentation in the source. mzcloud.org The analysis of this compound by ESI-MS would show a prominent ion at an m/z corresponding to its molecular weight plus the mass of a proton (approx. 299.08).
X-ray Diffraction Studies for Crystalline State Structural Determination
X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For derivatives of this compound, single-crystal X-ray diffraction studies reveal detailed information about their three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
The crystal structures of related sulfonamide derivatives are often stabilized by a network of intermolecular hydrogen bonds. For instance, in the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, molecules are linked by N—H⋯O hydrogen bonds, forming ribbon-like structures. nih.gov Similar interactions are anticipated in the crystalline form of this compound, where the sulfonamide N-H group can act as a hydrogen bond donor and the sulfonyl oxygens or the quinoline nitrogen can act as acceptors.
Below is a data table with representative crystallographic parameters for a related 4-methylbenzenesulfonamide derivative, N-allyl-N-benzyl-4-methylbenzenesulfonamide, to illustrate the type of data obtained from XRD studies. nsf.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C17H19NO2S |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 18.6919 (18) |
| b (Å) | 10.5612 (10) |
| c (Å) | 8.1065 (8) |
| Volume (ų) | 1600.3 (3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.251 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chelation Behavior
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and observing changes in these transitions upon interaction with other chemical species, such as metal ions. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from the p-toluenesulfonamide (B41071) and quinoline moieties.
The benzenoid part of the molecule typically exhibits π→π* transitions. For p-toluenesulfonamide, these transitions are generally observed in the UV region. The quinoline ring system, being a larger aromatic heterocycle, also displays characteristic π→π* transitions at various wavelengths. Additionally, the presence of nitrogen atoms with lone pairs of electrons in the quinoline ring allows for n→π* transitions, which are typically of lower intensity and occur at longer wavelengths compared to the π→π* transitions. The UV-Vis spectra of indenoisoquinoline derivatives, which are structurally related, show absorption bands in the 250–450 nm range. nih.gov
The chelation of metal ions by this compound derivatives can be effectively monitored using UV-Vis spectroscopy. The nitrogen atom of the quinoline ring and the nitrogen and oxygen atoms of the sulfonamide group can act as potential coordination sites for metal ions. Upon chelation, the electronic environment of the chromophore is altered, leading to shifts in the absorption bands. A red shift (bathochromic shift) or a blue shift (hypsochromic shift) in the wavelength of maximum absorption (λmax) upon addition of a metal ion is indicative of complex formation. Studies on related Schiff base ligands have shown that the addition of metal ions such as Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺ can cause a significant red shift in the UV-Vis spectrum due to ligand-to-metal charge-transfer (LMCT) transitions. semanticscholar.org
The following table presents hypothetical UV-Vis spectral data for this compound to illustrate the expected electronic transitions.
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|
| ~230 | ~25,000 | π→π* (Benzenesulfonamide) |
| ~270 | ~15,000 | π→π* (Quinoline) |
| ~310 | ~5,000 | π→π* (Quinoline) |
| ~340 | ~1,000 | n→π* (Quinoline) |
The chelation behavior can be investigated by titrating a solution of the ligand with a metal ion solution and recording the UV-Vis spectra at each addition. The changes in absorbance can be used to determine the stoichiometry of the metal-ligand complex and its stability constant. For instance, the complexation of a Schiff base ligand with various metal ions resulted in new absorption bands, indicating the formation of colored complexes. semanticscholar.org
The table below illustrates the potential changes in the UV-Vis spectrum of this compound upon chelation with different metal ions.
| Metal Ion | Original λmax (nm) | New λmax (nm) upon Chelation | Observed Shift |
|---|---|---|---|
| Cu²⁺ | 310 | 330 | Bathochromic (Red Shift) |
| Zn²⁺ | 310 | 305 | Hypsochromic (Blue Shift) |
| Fe³⁺ | 310 | 350 (LMCT) | Bathochromic (Red Shift) |
| Ni²⁺ | 310 | 318 | Bathochromic (Red Shift) |
Biological Activities and Mechanistic Investigations of 4 Methyl N Quinolin 2 Ylbenzenesulfonamide and Analogues
Antimicrobial Activity Studies
The conjugation of a benzenesulfonamide (B165840) moiety with a quinoline (B57606) ring has been explored as a strategy to develop potent antimicrobial agents. Research into analogues of 4-methyl-N-quinolin-2-ylbenzenesulfonamide demonstrates that these hybrid molecules exhibit significant efficacy against a variety of pathogenic bacteria and fungi.
Analogues of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, a study on quinoline-sulfonamide metal complexes revealed that the cadmium (II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide displayed excellent antibacterial activity against Staphylococcus aureus and very good activity against Escherichia coli. nih.gov The uncomplexed ligand also showed activity. nih.gov
Similarly, other research has highlighted the potential of this structural class. One quinoline benzodioxole derivative demonstrated excellent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL against both E. coli and S. aureus strains. mdpi.com Furthermore, a highly potent analogue, diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate, was reported to have a very low MIC of 0.125 μg/mL against E. coli. mdpi.com These findings underscore the potential of the quinoline-sulfonamide backbone as a template for developing new antibacterial agents.
Table 1: Antibacterial Efficacy of Selected Quinoline-Sulfonamide Analogues
| Compound/Analogue | Bacterial Strain | Measurement | Result | Reference |
|---|---|---|---|---|
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cd(II) complex | Staphylococcus aureus | Inhibition Zone | 21 mm | nih.gov |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cd(II) complex | Escherichia coli | Inhibition Zone | 19 mm | nih.gov |
| Quinoline benzodioxole derivative | E. coli & S. aureus | MIC | 3.125 µg/mL | mdpi.com |
| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate | E. coli | MIC | 0.125 µg/mL | mdpi.com |
The antifungal potential of quinoline-benzenesulfonamide analogues has also been investigated. The aforementioned N-(quinolin-8-yl)-4-chloro-benzenesulfonamide and its cadmium (II) complex were found to be highly active against the fungal pathogen Candida albicans, showing inhibition zones of 26.5 mm and 25 mm, respectively. nih.gov Other studies focusing on different quinoline derivatives have also reported antifungal activity comparable to or higher than the standard drug fluconazole, reinforcing the value of the quinoline core in the development of antifungal agents. nih.gov
Table 2: Antifungal Properties of Selected Quinoline-Sulfonamide Analogues
| Compound/Analogue | Fungal Species | Measurement | Result | Reference |
|---|---|---|---|---|
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide | Candida albicans | Inhibition Zone | 26.5 mm | nih.gov |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cd(II) complex | Candida albicans | Inhibition Zone | 25 mm | nih.gov |
The antimicrobial action of quinoline-benzenesulfonamide compounds is believed to be multifactorial, stemming from the distinct mechanisms of its two core components.
Sulfonamide Moiety : The benzenesulfonamide part acts as a structural analogue of para-aminobenzoic acid (PABA). This allows it to function as a competitive inhibitor of dihydropteroate (B1496061) synthetase, a crucial enzyme in the bacterial pathway for folic acid synthesis. slideshare.netmhmedical.comnih.gov Since folic acid is essential for the synthesis of nucleic acids (DNA and RNA), its inhibition halts bacterial growth and replication. slideshare.netnih.gov
Quinoline Moiety : The quinoline nucleus contributes a separate mechanism of action. Quinolone antibiotics are known to target and inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. mdpi.com These enzymes are vital for managing DNA supercoiling during replication, transcription, and recombination. mdpi.com By disrupting these processes, the quinoline component can lead to bacterial cell death. wikipedia.org
The combination of these two distinct and well-established antimicrobial mechanisms in a single molecule may offer a synergistic effect, potentially enhancing efficacy and reducing the likelihood of developing drug resistance.
Enzyme Inhibition Profiling
Beyond their direct antimicrobial effects, benzenesulfonamide derivatives are renowned for their potent inhibition of various enzyme systems, most notably the carbonic anhydrases.
The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, making it an excellent pharmacophore for inhibiting zinc-containing metalloenzymes like carbonic anhydrase (CA). Analogues of this compound have been extensively studied as inhibitors of various human CA (hCA) isoforms.
Derivatives featuring the quinoline-benzenesulfonamide scaffold have demonstrated varied and often potent inhibitory activity against several hCA isoforms. The cytosolic isoforms hCA I and hCA II are established drug targets, particularly for glaucoma, while the transmembrane, tumor-associated isoforms hCA IX and hCA XII are key targets in cancer therapy due to their role in pH regulation in hypoxic tumors. nih.govmdpi.com
Studies on 4-anilinoquinoline-based benzenesulfonamides, which are structurally related to the target compound, have shown potent, low-nanomolar inhibition of these isoforms. For example, certain para-sulfonamide derivatives displayed excellent inhibitory activity against the cancer-related isoforms, with inhibition constants (Kᵢ) as low as 5.5 nM for hCA IX and 8.7 nM for hCA XII. nih.govmdpi.comresearchgate.net The position of the sulfonamide group on the aniline (B41778) ring was found to be crucial, with para- and meta-substituted compounds often showing the highest potency. nih.govmdpi.comresearchgate.net Other studies on different benzenesulfonamide series have also reported compounds with single-digit nanomolar inhibition of hCA I and II. tandfonline.comnih.gov This potent and sometimes selective inhibition highlights the therapeutic potential of this class of compounds for various conditions, including glaucoma and cancer. nih.govmdpi.comtandfonline.com
Carbonic Anhydrase (CA) Inhibition Activity
Significance of the Primary Sulfonamide Group as a Zinc-Binding Moiety in CA Inhibition
A prominent mechanism of action for many biologically active sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov The unsubstituted primary sulfonamide group (-SO₂NH₂) is a critical pharmacophore, acting as an efficient zinc-binding group (ZBG). nih.gov This group mimics a substrate of the enzyme and binds to the Zn(II) ion located in the active site. mdpi.comacs.org
The interaction occurs when the sulfonamide is in its deprotonated, anionic form (R-SO₂NH⁻), which then coordinates to the tetrahedral Zn(II) ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for the enzyme's catalytic activity. nih.govacs.orggusc.lv This binding is further stabilized by a network of hydrogen bonds with amino acid residues within the active site, such as the side chain of Thr199. acs.org The high affinity of primary sulfonamides for the zinc ion is a key reason for their potent inhibitory effects on various CA isoforms, some of which are implicated in tumorigenesis, making this interaction a significant focus for the design of anticancer agents. nih.govnih.gov
Inhibition of Other Enzymes
Beyond carbonic anhydrase, the sulfonamide scaffold, particularly when combined with a quinoline ring, has demonstrated inhibitory activity against a range of other enzymes.
Urease: Sulfonamide derivatives have been extensively investigated as urease inhibitors. nih.gov Urease is an enzyme that plays a role in infections caused by bacteria like Helicobacter pylori. The structural similarity of some sulfonamides to urea (B33335) allows them to interact with the active site of the enzyme. nih.gov Numerous studies have reported sulfonamide-based compounds with potent, often competitive, urease inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea.
HIV Protease: The sulfonamide moiety is a key structural feature in several potent inhibitors of HIV protease, an enzyme essential for the replication of the virus. nih.gov Some clinically used HIV protease inhibitors, such as amprenavir (B1666020) and fosamprenavir, incorporate a sulfonamide group that is critical for their binding affinity and efficacy against the viral enzyme. wikipedia.org
Cysteine Proteases: Sulfonamide derivatives have been shown to inhibit various cysteine proteases, such as caspases and cathepsins. Inhibition of these enzymes is a therapeutic strategy for conditions like rheumatoid arthritis and other inflammatory diseases. Vinyl sulfonamides, in particular, have been developed as potent, irreversible inhibitors of cysteine proteases, including those found in parasites like Trypanosoma cruzi.
Cyclooxygenase (COX-II): A major class of anti-inflammatory drugs, the selective COX-2 inhibitors (coxibs), features the benzenesulfonamide group. The bulkiness of the sulfonamide substituent is a key factor in the selective binding to the COX-2 isoform over COX-1, which is responsible for the reduced gastrointestinal side effects of these drugs.
Monoamine Oxidases (MAOs): Research has identified benzenesulfonamide compounds as potent and isoform-specific inhibitors of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease. The sulfonamide group is observed to bind and interact with residues within the substrate cavity of the enzyme.
Cholinesterases: Derivatives containing the sulfonamide structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. Some compounds have shown moderate to potent inhibitory activity, often exhibiting a preference for BChE. rsc.org
The following table summarizes the inhibitory activities of various quinoline-sulfonamide analogues against different enzymes.
| Enzyme Target | Compound Class | Observed Activity | Reference(s) |
| Carbonic Anhydrase (CA) | Quinoline-based sulfonamides | Potent inhibition, with Kᵢ values in the nanomolar range for tumor-associated hCA IX. | nih.gov |
| Urease | Sulfonamide derivatives | Potent inhibition, with IC₅₀ values often superior to the standard thiourea. | nih.gov |
| HIV Protease | Sulfonamide-containing compounds | Clinically significant inhibition; moiety is present in approved drugs. | wikipedia.org |
| Cysteine Proteases | Vinyl sulfonamides | Potent, often irreversible inhibition of parasitic and human proteases. | |
| COX-II | Diaryl heterocycles with sulfonamide | Selective inhibition, forming the basis of the "coxib" class of drugs. | |
| Monoamine Oxidase B (MAO-B) | Benzenesulfonamides | Potent and selective inhibition. | |
| Cholinesterases (AChE/BChE) | Quinoline-8-sulfonamides | Dual inhibition with IC₅₀ values in the sub-micromolar to micromolar range. | rsc.org |
Anticancer and Cytotoxic Activities
The quinoline-sulfonamide scaffold is a recognized pharmacophore in the development of new anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines. mdpi.commdpi.com
Numerous studies have evaluated the in vitro anticancer activity of this compound analogues against a panel of human cancer cell lines. nih.gov Particular attention has been given to breast cancer cell lines, such as the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231. nih.govnih.govscholarscentral.comresearchgate.net
Quinoline-based sulfonamides have shown promising results, with some derivatives exhibiting potent anti-proliferative action, occasionally surpassing the efficacy of standard chemotherapeutic drugs like doxorubicin. nih.gov For instance, certain quinoline-based benzenesulfonamides displayed sub-micromolar IC₅₀ values against the MCF-7 cancer cell line. nih.gov The cytotoxic effects are often dose-dependent, and structure-activity relationship (SAR) studies help in identifying the key molecular features responsible for enhanced potency. nih.gov
The table below presents examples of the cytotoxic activity of quinoline-sulfonamide analogues against breast cancer cell lines.
| Compound/Analogue | Cell Line | Activity (IC₅₀) | Reference(s) |
| Quinoline-based benzenesulfonamide (QBS 11c) | MCF-7 | 0.43 ± 0.02 µM | nih.gov |
| Quinoline-based benzenesulfonamide (QBS 11c) | MDA-MB-231 | 1.03 ± 0.05 µM | nih.gov |
| Quinoline-based benzenesulfonamide (QBS 13b) | MCF-7 | 3.69 ± 0.17 µM | nih.gov |
| Quinoline-based benzenesulfonamide (QBS 13b) | MDA-MB-231 | 2.24 ± 0.1 µM | nih.gov |
| Quinoline sulfonate derivative | MDA-MB-231 | 25.32 ± 0.90 µM | researchgate.net |
The anticancer effects of quinoline-sulfonamides are attributed to several mechanisms of action:
Cell Cycle Perturbation: Several sulfonamide derivatives have been shown to interfere with the normal progression of the cell cycle. They can induce cell cycle arrest, often at the G1 or G0/G1 phase, thereby preventing cancer cells from proliferating. mdpi.combohrium.com This effect can be mediated by altering the expression of key cell cycle regulatory proteins.
Microtubule Assembly Disruption: Similar to other established anticancer agents, some sulfonamides can disrupt the dynamics of microtubule assembly. This interference with the cytoskeleton can halt mitosis and ultimately lead to apoptotic cell death.
Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Sulfonamide-based compounds have been developed as potent angiogenesis inhibitors, with a primary mechanism being the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). acs.orgmdpi.com By blocking this key signaling pathway, these compounds can stifle the tumor's nutrient supply.
A key hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in tumor cells. Quinoline-sulfonamide derivatives have consistently demonstrated this capability. mdpi.combohrium.comdovepress.comnih.gov
Studies using techniques like flow cytometry have confirmed that these compounds can trigger apoptosis. mdpi.comnih.gov The underlying mechanisms often involve the activation of intrinsic apoptotic pathways. This can include the upregulation of pro-apoptotic proteins like p53 and Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. dovepress.com For example, a novel quinazoline-based sulfonamide was found to induce apoptosis in colorectal cancer cells by generating reactive oxygen species (ROS) and modulating the expression of p53, Bax, and Bcl-2. dovepress.com
Additional Investigated Biological Activities
In addition to their well-documented enzyme inhibitory and anticancer properties, compounds based on the quinoline-sulfonamide scaffold have been explored for a wide array of other potential therapeutic applications.
Antiviral: The inhibition of viral enzymes like HIV protease highlights the antiviral potential of this class of compounds. wikipedia.org
Anti-inflammatory: The mechanism of selective COX-2 inhibition directly links sulfonamide derivatives to potent anti-inflammatory effects.
Antimalarial and Antitrypanosomal: The quinoline core is a classic antimalarial pharmacophore, and its combination with sulfonamides has been explored for activity against Plasmodium falciparum. Furthermore, vinyl sulfonamides are effective against the cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.
Anti-Alzheimer: The dual inhibition of cholinesterases and monoamine oxidases by some quinoline-sulfonamides suggests their potential as multi-target agents for treating complex neurodegenerative diseases like Alzheimer's. rsc.org
Antioxidant: Certain sulfonamide derivatives have been shown to possess radical scavenging capabilities, indicating antioxidant properties.
Radioprotective: Some novel sulfonamides have been evaluated for their ability to protect against the damaging effects of gamma radiation, with some compounds exhibiting promising activity. nih.govresearchgate.netnih.gov
Other Activities: The broad biological profile of sulfonamides also includes antibacterial, antidiabetic, and anticonvulsant activities, making this a versatile and enduringly important structural class in drug discovery. wikipedia.org
Structure Activity Relationship Sar Studies of 4 Methyl N Quinolin 2 Ylbenzenesulfonamide Analogues
Impact of Substituents on the Quinoline (B57606) Ring System on Biological Activity
The specific point of attachment between the quinoline system and the benzenesulfonamide (B165840) group is a critical determinant of biological activity. Studies on different positional isomers, where the sulfonamide group is moved around the anilino linker or attached to different positions of the quinoline ring, demonstrate significant variations in inhibitory potency and selectivity.
In a series of quinoline-based benzenesulfonamides designed as carbonic anhydrase (CA) inhibitors, the position of the sulfamoyl group (-SO₂NH₂) on the anilino linker was investigated. The study compared ortho-, meta-, and para-substituted isomers for their ability to inhibit cancer-related isoforms hCA IX and hCA XII. The results consistently showed that grafting the sulfamoyl functionality at the para-position of the anilino moiety was most advantageous for inhibitory activity against both hCA IX and hCA XII. For instance, the para-substituted anilino derivative 13b (6-chloro-N-(4-sulfamoylphenyl)quinolin-4-amine) showed a potent inhibition constant (Kᵢ) of 5.5 nM against hCA IX, which was significantly better than its ortho- and meta-substituted counterparts. This suggests that the para-position allows for optimal orientation of the sulfonamide group within the enzyme's active site.
Other research has explored attaching the benzenesulfonamide directly to different positions of the quinoline ring. For example, a series of N-(quinolin-8-yl)benzenesulfonamides were identified as potent suppressors of the NF-κB signaling pathway. Similarly, 8-quinolinesulfonamide derivatives have been investigated as modulators of pyruvate (B1213749) kinase M2 (PKM2), an enzyme implicated in tumor metabolism. This highlights that the 8-position of the quinoline ring is also a viable attachment point for generating distinct biological activities.
Table 1: Effect of Sulfonamide Positional Isomerism on Anilino Moiety on hCA IX InhibitionIn a study of 3-(quinolin-4-ylamino)benzenesulfonamides as inhibitors of carbonic anhydrase isoforms hCA I and hCA II, various substituents were placed on the quinoline ring. The results showed that a strong electron-donating group, such as a 6-methoxy group, resulted
Computational Chemistry and Molecular Modeling of 4 Methyl N Quinolin 2 Ylbenzenesulfonamide
Density Functional Theory (DFT) Studies
Molecular Electrostatic Potential (MEP) Mapping
To provide the requested article, published research containing these specific computational analyses for 4-methyl-N-quinolin-2-ylbenzenesulfonamide would be necessary.
Topological Studies
Topological analyses, including the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Local Ionization Energy (ALIE), and Reduced Density Gradient (RDG), are powerful tools for understanding the nature of chemical bonding and non-covalent interactions within a molecule. These methods provide a visual and quantitative description of electron distribution, which is crucial for predicting reactivity and intermolecular interactions. For many related sulfonamides, such studies have offered insights into their electronic properties. However, a specific analysis of this compound using these topological descriptors is not available in published research.
Molecular Dynamics (MD) Simulations for Conformational Stability Analysis
Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of a molecule and assessing its stability over time. By simulating the atomic motions, researchers can identify preferred conformations, understand dynamic behavior, and calculate thermodynamic properties. This information is vital for comprehending how a molecule might interact with biological targets. For numerous bioactive compounds, MD simulations have provided key insights into their mechanism of action. At present, there are no reported MD simulation studies that have investigated the conformational stability of this compound.
In Silico Predictive Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches
In silico predictive modeling and QSAR are cornerstones of modern drug discovery and materials science. These computational approaches establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. By developing robust QSAR models, scientists can predict the activity of new, unsynthesized molecules, thereby prioritizing experimental efforts. While QSAR studies have been successfully applied to various classes of sulfonamides to predict their antibacterial, anticancer, and other biological activities, no such models have been developed or reported for this compound. The absence of such studies means that the predictive toxicological and pharmacological profiles for this compound remain undetermined from a computational standpoint.
Future Research Directions and Potential Academic Applications
Exploration of Multi-Targeting Ligand Design Strategies
The multifactorial nature of complex pathologies, such as neurodegenerative diseases, necessitates a shift from the traditional "one molecule-one target" paradigm to the development of multi-target-directed ligands (MTDLs). nih.gov MTDLs are single chemical entities capable of modulating multiple biological targets, potentially offering synergistic therapeutic effects and a more holistic treatment approach. nih.gov The 4-methyl-N-quinolin-2-ylbenzenesulfonamide scaffold is an exemplary candidate for MTDL design.
Research into related hybrid compounds has demonstrated the viability of this strategy. For instance, hybrids combining a 4-amino-2,3-polymethylene-quinoline moiety with p-tolylsulfonamide have been synthesized and shown to act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comresearchgate.net These enzymes are key targets in the management of Alzheimer's disease. mdpi.comresearchgate.net The ability of these compounds to interact with two distinct but related targets highlights the potential of the core structure. Future research can build on this by:
Rational Design: Employing computational and molecular modeling to identify other relevant biological targets that can be modulated by derivatives of this scaffold.
Scaffold Elaboration: Systematically modifying the quinoline (B57606) and benzenesulfonamide (B165840) rings to optimize binding affinities for a selected set of targets simultaneously.
Disease Focus: Expanding the application of MTDLs based on this scaffold to other complex diseases like cancer, inflammation, and metabolic disorders, where multiple pathways are often implicated.
Studies suggest that biaryl sulfonamides, in general, may be promising candidates for multi-target drug therapy, reinforcing the rationale for focusing on this particular chemical class. nih.gov
Development of Novel Hybrid Molecules Incorporating this compound Scaffold
The creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked, is a powerful strategy in drug discovery. The this compound scaffold serves as an excellent anchor for creating such hybrids.
A notable example involves linking 4-amino-2,3-polymethylene-quinoline structures to p-tolylsulfonamide via alkylene spacers of varying lengths. mdpi.comresearchgate.net This approach has yielded potent dual inhibitors of cholinesterases. mdpi.comresearchgate.net The lead compound from one such study, 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide, demonstrated significantly higher potency against AChE than the established drug tacrine. mdpi.comresearchgate.net
Future work in this area could involve:
Pharmacophore Combination: Covalently linking the this compound scaffold with other known active moieties to target different aspects of a disease. For example, combining it with antioxidants for neurodegenerative diseases or with cytotoxic agents for cancer.
Linker Optimization: Investigating the nature and length of the spacer connecting the hybrid components to fine-tune the molecule's spatial orientation, flexibility, and ability to interact with multiple binding sites.
Synthetic Diversification: Developing new synthetic methodologies to facilitate the efficient and versatile combination of the core scaffold with a wide range of other chemical fragments.
The table below summarizes the inhibitory activity of a lead hybrid compound from existing research, illustrating the success of this strategy. mdpi.comresearchgate.net
| Compound | Target Enzyme | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide | Acetylcholinesterase (AChE) | 0.131 ± 0.01 | Five times more potent than tacrine |
| Butyrylcholinesterase (BChE) | 0.0680 ± 0.0014 | Shows selectivity for BChE |
In-depth Investigation into Specific Biological Targets and Disease Models
While the potential of the this compound scaffold is evident, comprehensive screening is required to fully map its biological activity. Research on analogous quinoline and sulfonamide-containing molecules provides a logical starting point for these investigations.
Derivatives of the broader quinoline-sulfonamide class have shown activity against a diverse range of biological targets, suggesting that this compound could have a similarly broad pharmacological profile. mdpi.comnih.govnih.govmdpi.com Future research should focus on systematic screening and validation in relevant disease models.
Key areas for investigation include:
Enzyme Inhibition: Screening against panels of enzymes implicated in various diseases. Based on related structures, high-priority targets include cholinesterases (Alzheimer's disease), cyclooxygenase-2 (COX-2) for inflammation, and various kinases involved in cell signaling. mdpi.comresearchgate.netnih.gov
Antimicrobial Activity: Evaluating the compound against a wide range of bacterial and fungal strains, as related quinoline-sulfonamide metal complexes have demonstrated notable antimicrobial properties. nih.gov
Antiviral Potential: Assessing activity against viruses, particularly influenza, as certain 4-[(quinolin-4-yl)amino]benzamide derivatives have shown promise as anti-influenza agents targeting the viral RNA polymerase. mdpi.com
Cell-Based Assays: Utilizing cell-based models of diseases like cancer and neurodegeneration to understand the compound's effects on cellular pathways and viability.
The table below outlines biological targets that have been successfully modulated by compounds containing either a quinoline or a sulfonamide scaffold, representing promising avenues for future investigation of this compound.
| Target Class | Specific Target(s) | Associated Disease/Application | Reference Compound Type |
|---|---|---|---|
| Enzymes (Neurodegeneration) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | Quinoline-p-tolylsulfonamide hybrids mdpi.comresearchgate.net |
| Enzymes (Inflammation) | Cyclooxygenase-2 (COX-2) | Inflammation | 4-carboxyl quinoline derivatives nih.gov |
| Enzymes (Signal Transduction) | Mitogen-activated protein kinase 10 | Neuronal Apoptosis | Phenylquinoline benzenesulfonamide derivative drugbank.com |
| Viral Proteins | Influenza RNA Polymerase (PA-PB1 subunit) | Influenza | 4-[(Quinolin-4-yl)amino]benzamide derivatives mdpi.com |
| Microbial Targets | Bacterial and Fungal Cells | Infectious Diseases | Quinoline-sulfonamide metal complexes nih.gov |
Advanced Spectroscopic and Crystallographic Investigations to Refine Structural Understanding
A deep understanding of the three-dimensional structure of this compound and its derivatives is paramount for rational drug design and for elucidating its mechanism of action at a molecular level. While mass spectral data for the parent compound is available, further advanced analytical techniques are needed. mzcloud.org
Future research should prioritize:
X-ray Crystallography: Obtaining single-crystal X-ray diffraction data for the parent compound and its biologically active derivatives. This would provide precise information on bond lengths, bond angles, and solid-state conformation. Crystallographic studies on related sulfonamides have revealed how intermolecular forces, such as N-H⋯O hydrogen bonds and C-H⋯π interactions, dictate the molecular packing, which can inform the design of compounds with improved physical properties and target affinity. nih.gov
NMR Spectroscopy: Employing advanced nuclear magnetic resonance (NMR) techniques, including 2D-NMR (COSY, HSQC, HMBC), to fully characterize the structure of new derivatives in solution. This is crucial for confirming synthetic outcomes and understanding conformational dynamics.
Co-crystallization with Targets: A key goal would be to co-crystallize derivatives with their validated biological targets (e.g., AChE, COX-2). This would provide an atomic-level snapshot of the binding mode, revealing the specific amino acid residues involved in the interaction and guiding further structure-activity relationship (SAR) studies. Molecular docking studies on related compounds have already shown how the sulfonamide moiety can orient itself within the active site of enzymes like COX-2, and crystallographic data would provide definitive experimental validation. nih.gov
Application as Chemical Biology Research Tools for Mechanistic Probes
Beyond therapeutic potential, molecules like this compound and its derivatives can serve as valuable chemical biology tools. These probes are designed to interact with specific biological targets to help elucidate complex cellular processes and mechanisms of disease.
The demonstrated ability of related hybrid molecules to bind to dual sites in the active gorge of AChE and displace the fluorescent probe propidium (B1200493) suggests their utility in studying enzyme function. mdpi.comresearchgate.net This indicates an interaction with the peripheral anionic site (PAS) of AChE, a region implicated in the enzyme's role in promoting the aggregation of β-amyloid peptides, a key event in Alzheimer's disease. mdpi.com
Future applications as chemical probes could include:
Mapping Binding Sites: Developing derivatives with photo-activatable or clickable functional groups that can be used to covalently label and identify binding partners within complex biological samples.
Fluorescent Probes: Synthesizing fluorescently tagged versions of the scaffold to visualize the localization and dynamics of its biological targets within living cells using advanced microscopy techniques.
Mechanistic Studies: Using these compounds to probe the allosteric regulation of enzymes or to disrupt specific protein-protein interactions, thereby helping to untangle complex signaling pathways.
By designing specific probes based on the this compound scaffold, researchers can gain deeper insights into the fundamental biology of its targets and their roles in health and disease.
Q & A
Q. Table 1: Representative Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonamide Coupling | Quinolin-2-amine, 4-methylbenzenesulfonyl chloride, DMF, 70°C | 65–75 | |
| Purification | Silica gel chromatography (EtOAc/Hexane) | >95% purity |
Basic: Which functional groups in this compound contribute to its biological activity?
Methodological Answer:
The compound’s bioactivity stems from three key moieties:
- Quinoline Ring: Enhances lipophilicity for membrane penetration and π-π stacking with aromatic residues in enzyme active sites .
- Sulfonamide Group (-SO2NH-): Acts as a hydrogen-bond donor/acceptor, critical for binding targets like carbonic anhydrase or kinases .
- 4-Methylbenzene Ring: Modulates electron density and steric effects, influencing selectivity and potency .
To validate these roles, researchers use site-directed mutagenesis (for target proteins) or synthesize analogs with modified substituents .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry (e.g., quinoline substitution pattern) and purity .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns (e.g., chlorine or sulfur) .
- X-ray Crystallography: Resolves 3D structure, including torsional angles between the benzene and quinoline rings .
- HPLC-PDA: Assesses purity (>98% required for biological assays) and detects degradation products under stress conditions .
Advanced: How can reaction conditions be optimized to improve yield during sulfonamide coupling?
Methodological Answer:
A factorial design approach is recommended:
- Variables: Temperature (50–90°C), solvent (DMF vs. THF), and base (Et3N vs. NaHCO3).
- Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 75°C in DMF with Et3N increases yield to 82%) while minimizing side reactions .
- In Situ Monitoring: Techniques like FT-IR track sulfonyl chloride consumption to terminate reactions at >90% conversion .
Q. Table 2: Optimization Case Study
| Variable | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 50–90°C | 75°C | +15% |
| Solvent | DMF, THF, Acetonitrile | DMF | +20% |
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC50 variability in kinase inhibition) arise from:
- Assay Conditions: Differences in pH, ionic strength, or cofactor availability (e.g., Zn²⁺ for metalloenzymes) .
- Compound Purity: Impurities >2% can skew results; orthogonal validation (e.g., LC-MS and bioassay) is essential .
- Cell Line Variability: Use isogenic cell lines or primary cells to control for genetic background effects .
Meta-analysis of dose-response curves and standardized reporting (e.g., pIC50 ± SEM) improve reproducibility .
Advanced: How to design structure-activity relationship (SAR) studies for enzyme inhibition?
Methodological Answer:
- Core Modifications: Synthesize derivatives with substituents at the 4-methyl (e.g., -CF3, -OCH3) or quinoline positions (e.g., 6-Cl, 8-F) .
- Biological Testing: Screen against target enzymes (e.g., carbonic anhydrase IX) and off-targets (e.g., hERG) to assess selectivity .
- Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding modes and guide rational design .
Q. Table 3: Example SAR Data for Quinoline Derivatives
| Substituent Position | Modification | IC50 (nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|---|
| 4-Methyl | -CF3 | 12 ± 1.2 | 15:1 |
| Quinoline-6 | -Cl | 8 ± 0.9 | 22:1 |
Advanced: What methodologies assess the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding (PPB): Use equilibrium dialysis to measure free fraction; >90% binding may limit bioavailability .
- Caco-2 Permeability: Predict intestinal absorption; apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicates good absorption .
Advanced: How to address gaps in mechanistic data for understudied targets?
Methodological Answer:
- Chemical Proteomics: Use immobilized this compound to pull down binding proteins from cell lysates .
- CRISPR-Cas9 Knockout: Validate target engagement by comparing activity in wild-type vs. gene-edited cells .
- Kinetic Studies: Measure kinact/Ki for irreversible inhibitors (e.g., sulfonyl fluoride derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
